

Application Notes and Protocols: YX862 in Diffuse Large B-cell Lymphoma (DLBCL)

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | YX862 | |
| Cat. No.: | B15542106 | Get Quote |

Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, characterized by significant heterogeneity in its genetic makeup and clinical outcomes. While the standard R-CHOP chemoimmunotherapy regimen is effective for many, a substantial portion of patients experience refractory or relapsed disease, highlighting the urgent need for novel therapeutic strategies.

Epigenetic dysregulation, particularly through histone deacetylases (HDACs), is a key factor in the pathogenesis of DLBCL. HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. Several HDACs, including class I isoforms like HDAC1, 2, 3, and 8, are overexpressed in DLBCL and are associated with tumor cell survival and proliferation.[1][2]

YX862 is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HDAC8. As a member of the class I HDAC family, HDAC8 has been identified as a therapeutic target in various cancers. PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins rather than merely inhibiting their enzymatic activity. This approach offers the potential for a more profound and sustained target suppression compared to traditional inhibitors.

These application notes provide a comprehensive overview of the scientific rationale and a set of detailed protocols for the preclinical evaluation of **YX862** in DLBCL. While direct studies of



YX862 in DLBCL are not yet published, the information presented here is based on the established role of HDACs in this malignancy and general methodologies for assessing HDAC-targeting agents.

Quantitative Data on HDAC Inhibitors in DLBCL

The following tables summarize the efficacy of various HDAC inhibitors in DLBCL from preclinical and clinical studies. This data provides a benchmark for evaluating the potential of **YX862**.

Table 1: Preclinical Activity of HDAC Inhibitors in DLBCL Cell Lines

| Compound | Target | DLBCL Cell Lines | Effect | IC50 / Concentrati on | Reference |
|-------------------------|----------------------------------|-------------------------|---|--|-----------|
| Chidamide | Class I HDACs (1, 2, 3, 8) | SU-DHL2, OCI-LY3, MZ | Induction of apoptosis, decreased cell viability | Concentratio n-dependent (0-30 µM) | [1] |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | DoHH2, LY1, LY8 | Growth inhibition, cell cycle arrest, apoptosis | Not specified | [3] |
| Panobinostat | Pan-HDAC inhibitor | DLBCL cell lines | Apoptosis induction (dependent on Bfl-1 expression) | Concentratio n-dependent | [4] |

Table 2: Clinical Activity of HDAC Inhibitors in Relapsed/Refractory DLBCL



| Compound | Target | Phase | Overall Response Rate (ORR) | Reference |
|--|----------------------------------|---------------|-----------------------------------|-----------|
| Vorinostat | Pan-HDAC inhibitor | Phase II | 5.6% (monotherapy) | [5][6] |
| Mocetinostat | Class I and IV HDAC inhibitor | Phase II | 18.9% | [5][6] |
| Chidamide | Class I and II HDAC inhibitor | Not specified | 25% (monotherapy) | [7] |
| Tucidinostat (Chidamide) + R- CHOP | Class I and II HDAC inhibitor | Phase II | 2-year PFS: 68% | [8] |

Experimental Protocols In Vitro Assays

- 1. Cell Viability Assay (CCK-8)
- Objective: To determine the effect of **YX862** on the proliferation of DLBCL cell lines.
- Materials:
 - DLBCL cell lines (e.g., SU-DHL2, OCI-LY3, DB, WSU-DLCL-2)[1][2]
 - RPMI-1640 medium with 10% FBS
 - YX862 (stock solution in DMSO)
 - Cell Counting Kit-8 (CCK-8)
 - 96-well plates
- Protocol:
 - Seed DLBCL cells at a density of 2 x 10⁵ cells/ml in 96-well plates (100 μl/well).



- $\circ\,$ Treat cells with serial dilutions of **YX862** (e.g., 0.1 nM to 10 $\mu\text{M})$ for 24, 48, and 72 hours. Include a DMSO-only control.
- \circ At each time point, add 10 μ l of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[1]
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the DMSO control and determine the IC50 value.
- 2. Apoptosis Assay (Annexin V/PI Staining)
- Objective: To quantify YX862-induced apoptosis in DLBCL cells.
- Materials:
 - DLBCL cell lines
 - YX862
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer
- Protocol:
 - Treat DLBCL cells with varying concentrations of YX862 for 48 hours.
 - Harvest and wash the cells with ice-cold PBS.
 - Resuspend cells in 1X Binding Buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]
 - Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
- 3. Western Blot Analysis



| • | Objective: To confirm the degradation of HDAC8 and assess the modulation of downstream |
|---|--|
| | signaling pathways. |

- Materials:
 - DLBCL cell lines
 - YX862
 - Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-HDAC8, anti-acetyl-histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-p53, anti-p21, and anti-GAPDH (loading control).
 - Secondary antibodies (HRP-conjugated)
 - Chemiluminescence detection system
- Protocol:
 - Treat DLBCL cells with YX862 for the desired time (e.g., 24-48 hours).
 - Lyse cells and quantify protein concentration using a BCA assay.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model

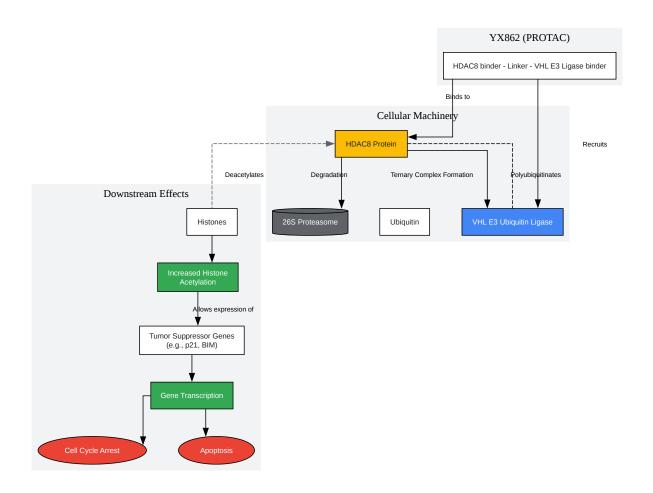
- Objective: To evaluate the anti-tumor efficacy of YX862 in a DLBCL mouse model.
- Materials:



- Immunocompromised mice (e.g., NOD/SCID or NSG)
- DLBCL cell line (e.g., SU-DHL-4)
- YX862 formulated for in vivo administration
- Calipers for tumor measurement
- Protocol:
 - Subcutaneously inject DLBCL cells into the flank of the mice.
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
 - Administer **YX862** (e.g., daily via intraperitoneal injection) at a predetermined dose.
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for HDAC8 degradation).
 - Calculate Tumor Growth Inhibition (TGI).

Visualizations

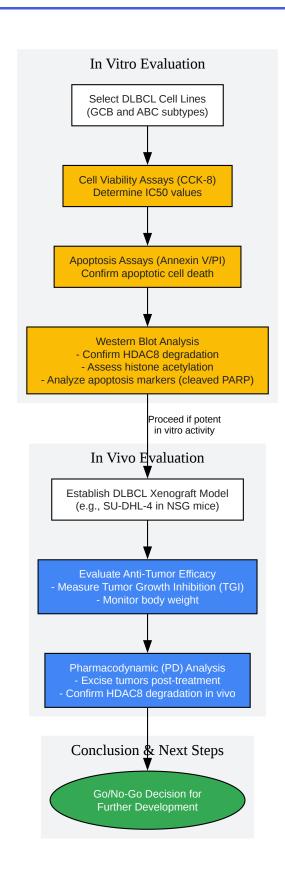




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Caption: Mechanism of action of YX862 in DLBCL cells.





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Caption: Preclinical experimental workflow for YX862 in DLBCL.



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